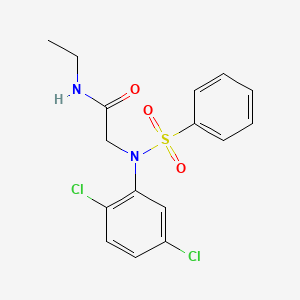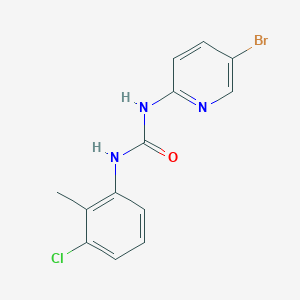![molecular formula C10H9ClF3N5O4 B4544083 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4544083.png)
1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, such as the one , typically involves regiospecific reactions that require precise control to achieve the desired isomer. Studies on similar pyrazole compounds have utilized reactions between N-arylhydrazones and nitroolefins, employing conditions that favor regioselective outcomes (Deng & Mani, 2008). This approach indicates a potential pathway for synthesizing the compound of interest by carefully selecting the starting materials and reaction conditions to introduce the specific functional groups.
Molecular Structure Analysis
Pyrazole derivatives often exhibit complex molecular structures that can be elucidated through techniques such as X-ray crystallography. For instance, the structural analysis of related compounds has revealed intricate details about their crystal packing, hydrogen bonding, and molecular conformations (Kumarasinghe et al., 2009). Such analyses are crucial for understanding the physical properties and reactivity of the molecule.
Chemical Reactions and Properties
The presence of chloro, nitro, and trifluoromethyl groups in the compound's structure suggests a variety of chemical reactions it could undergo. These functional groups are known to influence the electronic properties of molecules, affecting their reactivity in substitution, addition, and redox reactions. Research on analogous compounds has explored these reactions, providing insights into how the functional groups' positioning affects the molecule's behavior (Sivakumar et al., 2020).
Physical Properties Analysis
The physical properties of pyrazole derivatives, including the subject compound, can be significantly influenced by their molecular structure. Properties such as melting point, solubility, and crystalline form are determined by the molecular arrangement and intermolecular forces. Studies on related molecules have shown how specific functional groups can affect these properties, offering predictions about the physical characteristics of the compound (Kariuki et al., 2021).
Chemical Properties Analysis
The chemical properties of "1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol" are likely to be diverse due to its functional groups. The chloro and nitro groups may participate in electrophilic substitution reactions, while the trifluoromethyl group could confer stability and influence the molecule's acidity. Computational studies and experimental analyses provide insights into these properties, guiding the exploration of the compound's reactivity and potential applications (Dalinger et al., 2015).
properties
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClF3N5O4/c11-6-5-17(16-8(6)19(22)23)4-1-7(20)18-9(21,2-3-15-18)10(12,13)14/h3,5,21H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYFIZKXSMSDJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN(C1(C(F)(F)F)O)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-dimethyl-2-pyrimidinyl)-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarboximidamide](/img/structure/B4544009.png)
![N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-3-butenamide](/img/structure/B4544012.png)
![N-(3,4-dichlorophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4544016.png)
![2-acetyl-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4544024.png)
![{4-[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4544032.png)
![1-[(4-chlorophenyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4544039.png)
![2-[(4-ethoxyphenyl)acetyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4544046.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4544051.png)
![5-({[5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4544054.png)



![1-methyl-5-[(2-methyl-1-piperidinyl)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4544104.png)
